molecular formula C10H2F20 B1586207 1H,10H-Perfluorodecane CAS No. 3492-24-8

1H,10H-Perfluorodecane

Cat. No. B1586207
CAS RN: 3492-24-8
M. Wt: 502.09 g/mol
InChI Key: VDMQXMQJUHCJLX-UHFFFAOYSA-N
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Description

1H,10H-Perfluorodecane is a highly fluorinated decanediol . It is also known as 2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol . The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated .


Synthesis Analysis

The synthesis of 1H,1H,10H,10H-perfluoro-1,10-decanediol involves a reaction with potassium hydroxide in N,N-dimethyl-formamide at 20℃ . The reaction mixture is concentrated in vacuo, and the residue is partitioned between aqueous saturated ammonium chloride and ethyl acetate .


Molecular Structure Analysis

The molecular formula of 1H,10H-Perfluorodecane is C10HF21 . The IUPAC Standard InChI is InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H .


Chemical Reactions Analysis

The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated . The interfacial tension of the hexane solution of 1H,1H,10H,10H-perfluorodecane-1,10-diol against water has been measured .


Physical And Chemical Properties Analysis

1H,10H-Perfluorodecane has a molecular weight of 520.0814 . It has a high boiling point of 215°C. It is a colorless, odorless, and non-flammable liquid.

Scientific Research Applications

Optical Probes for Hydrogen Peroxide

1H,10H-Perfluorodecane derivatives have been utilized in the development of selective, cell-permeable optical probes for hydrogen peroxide in living cells. Such probes, like Peroxyfluor-1 (PF1), offer unprecedented selectivity and an optical dynamic range for detecting H2O2, enabling the imaging of changes in hydrogen peroxide concentrations within mammalian cells, highlighting its utility in biological and medical research (Chang et al., 2004).

Environmental Impact Assessment

Perfluorodecalin, closely related to 1H,10H-Perfluorodecane, has been studied for its global warming potential and environmental presence. It's a potent greenhouse gas with significant global warming potential, emphasizing the need for careful management and assessment of its environmental impact (Shine et al., 2005).

Functionalization of Carbon Nanomaterials

Research has demonstrated the functionalization of graphene and single-walled carbon nanotubes with perfluorinated alkyl groups using 1H,10H-Perfluorodecane derivatives. This process enhances the dispersibility and integration of these nanomaterials in various mediums, paving the way for innovative applications in nanotechnology and materials science (Hamilton et al., 2010).

Molecular Orientation and Multilayer Formation Studies

The molecular orientation and multilayer formation of 1H,10H-Perfluorodecane derivatives at interfaces have been investigated, providing insights into the miscibility and structural characteristics of adsorbed films. Such studies are crucial for developing advanced materials with tailored interfacial properties, impacting coatings, lubricants, and other surface-related applications (Fukuhara et al., 2014).

Development of Novel Polyurethanes

1H,10H-Perfluorodecane has been used in the synthesis of novel biodegradable polyurethanes, showcasing the potential for creating advanced polymers with enhanced properties, such as improved mechanical strength and thermal stability. This research opens new avenues in polymer science for medical, environmental, and industrial applications (Li et al., 2018).

Safety And Hazards

The safety data sheet for 1H,10H-Perfluorodecane suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F20/c11-1(12)3(15,16)5(19,20)7(23,24)9(27,28)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMQXMQJUHCJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379785
Record name 1H,10H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,10H-Perfluorodecane

CAS RN

3492-24-8
Record name 1H,10H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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